3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
Description
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 179687-94-6) is an aromatic amine derivative featuring a fluorine atom at the 3-position and a pyridin-2-ylmethoxy group at the 4-position of the aniline ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active kinase inhibitors. Its molecular weight is 218.23 g/mol (free base) or 291.15 g/mol as the dihydrochloride salt (95% purity) . The pyridylmethoxy moiety directs the molecule into hydrophobic pockets of enzyme binding sites, while the fluorine atom enhances electronic and steric properties critical for target affinity .
Properties
IUPAC Name |
3-fluoro-4-(pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQBCXSDSXMOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline typically involves the reaction of 3-fluoroaniline with 2-(chloromethyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structural features .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs: Fluorine vs. Chlorine
The chloro analog, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (CAS: 179687-80-0), is a key component of neratinib, an FDA-approved EGFR/HER2 dual inhibitor. Key differences include:
| Property | 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline | 3-Chloro-4-(pyridin-2-ylmethoxy)aniline |
|---|---|---|
| Molecular Weight | 218.23 g/mol | 271.14 g/mol |
| Substituent | Fluorine (atomic radius: 1.47 Å) | Chlorine (atomic radius: 1.75 Å) |
| Role in Drugs | Experimental compound | Neratinib (approved drug) |
| Binding Interactions | Enhanced metabolic stability | Deeper hydrophobic pocket penetration |
The chloro substituent’s larger size allows better van der Waals interactions in hydrophobic pockets, as seen in neratinib’s binding to EGFR/HER2 . However, the fluorine analog’s smaller size and electronegativity may reduce off-target interactions and improve solubility .
Heterocyclic Variations in the Methoxy Group
Replacing the pyridin-2-ylmethoxy group with other heterocycles alters target selectivity and potency:
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
- Target : c-Met kinase inhibitor .
- Key Feature : The pyrrolotriazine group increases planarity, enhancing π-π stacking with kinase hinge regions.
- Potency: IC₅₀ values in the nanomolar range due to optimized hydrogen bonding with Asp1222 and Lys1110 residues .
3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline
Physico-Chemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Solubility |
|---|---|---|---|
| This compound | C₁₂H₁₀FN₂O | Not reported | Soluble in DMF, DMSO |
| 3-Fluoro-4-(tetrahydrofuranmethoxy)aniline | C₁₁H₁₄FNO₂ | 61–62 | Ethanol, chloroform |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | C₁₂H₁₂Cl₂N₂O | Not reported | Moderate in polar solvents |
The tetrahydrofuranmethoxy derivative exhibits lower hydrophobicity, improving aqueous solubility but reducing kinase binding affinity compared to pyridyl-containing analogs .
Biological Activity
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and its potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural features:
- Fluorine atom at the 3-position of the aniline ring.
- Methoxy group attached to a pyridine ring at the 4-position.
- Pyridine ring contributing to its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer pathways. The methoxy group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer properties:
Case Studies
- Inhibition of c-Met Kinase : A study performed docking simulations with various derivatives, including those related to this compound, demonstrating potential inhibition of c-Met kinase, which is implicated in tumor growth and metastasis .
- Antiproliferative Effects : In vitro studies have shown that compounds with similar structures exhibit potent antiproliferative effects against multiple cancer cell lines, indicating the potential for developing new anticancer therapies based on this scaffold .
Research Findings
Recent studies have explored the synthesis and biological evaluation of new derivatives based on the core structure of this compound. These derivatives were designed to enhance pharmacological properties while maintaining or improving their anticancer activity.
Synthesis Techniques
The synthesis typically involves:
- Nucleophilic substitution reactions to introduce the pyridine moiety.
- Fluorination reactions to incorporate the fluorine atom at the desired position.
Q & A
Q. What are the standard synthetic routes for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline, and how are reaction conditions optimized?
The synthesis typically involves substitution reactions under alkaline conditions. For example, a nitro precursor (e.g., 3-fluoro-4-nitrophenol) reacts with 2-pyridinemethanol in the presence of potassium carbonate and dimethylformamide (DMF) to introduce the pyridylmethoxy group. Subsequent reduction of the nitro group to an amine is achieved using iron powder under acidic conditions . Alternative routes may involve nitration of substituted benzene derivatives followed by selective reduction . Key optimization parameters include temperature control (60–80°C for substitution), solvent polarity, and catalyst selection (e.g., palladium for hydrogenation).
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic ring substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFNO).
- X-ray Crystallography : Resolves crystal packing and bond angles, often using SHELX software for refinement .
- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities or byproducts from incomplete reduction or substitution .
Advanced Research Questions
Q. How do computational methods like QSAR and molecular docking predict the bioactivity of this compound derivatives?
- QSAR Models : Built using descriptors such as logP, polar surface area, and electronic parameters (Hammett constants) to correlate structural features with kinase inhibition. For example, electron-withdrawing fluorine enhances binding to c-Met kinase active sites .
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. The pyridylmethoxy group forms hydrogen bonds with kinase hinge regions, while the fluorine atom stabilizes hydrophobic pockets . Validation includes comparing docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC values.
Q. What mechanistic insights explain the role of the pyridylmethoxy group in modulating enzyme inhibition?
The pyridylmethoxy moiety enhances binding affinity through:
- Hydrogen Bonding : Pyridine nitrogen interacts with catalytic lysine residues in kinases.
- Steric Effects : The methoxy linker positions the pyridine ring optimally within the ATP-binding pocket. Substitution at the pyridyl position (e.g., methyl or trifluoromethyl) alters electron density, affecting inhibition potency. For instance, 3-fluoro-4-(2-methylpyridin-4-yloxy)aniline derivatives show 10-fold higher c-Met inhibition than non-substituted analogs due to improved hydrophobic interactions .
Q. How do conflicting data on metabolic stability of fluorinated anilines inform experimental design?
Discrepancies arise from cytochrome P450 (CYP) isoform specificity . For example:
- CYP3A4 : Rapid hydroxylation of the aniline group in human liver microsomes, reducing bioavailability.
- CYP2D6 : Limited metabolism observed in vitro, suggesting species-dependent variability. To resolve contradictions, researchers use isotope labeling (e.g., C-aniline) for metabolite tracking and employ knockout CYP models in hepatocytes .
Methodological Considerations
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Protecting Groups : Temporarily shield the amine during nitration (e.g., acetylation) to prevent oxidation.
- Catalyst Screening : Palladium on carbon minimizes dehalogenation side reactions during nitro reduction.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in substitution steps .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Analog Synthesis : Introduce substituents (e.g., methyl, chloro) at the pyridyl or benzene ring.
- Biological Assays : Test kinase inhibition (c-Met, EGFR) using enzymatic assays (e.g., ADP-Glo™).
- Statistical Analysis : Multivariate regression identifies key physicochemical properties (e.g., IC vs. logD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
